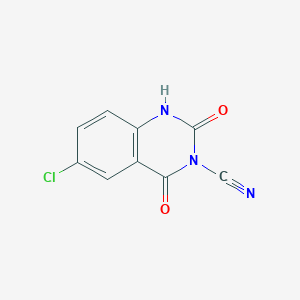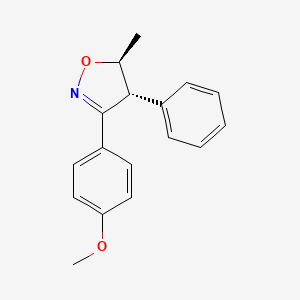
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzoic acid and acetic anhydride.
Esterification: The hydroxy group of the benzoic acid is esterified using acetic anhydride to form the corresponding ester.
Sulfonation: The ester is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group.
Amidation: Finally, the ester is converted to the acetamide derivative through an amidation reaction with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfooxy group, converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the sulfooxy group.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a nitro group instead of a sulfooxy group.
Uniqueness
Acetamide, N-(3-methoxy-4-(sulfooxy)phenyl)- is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
60603-12-5 |
|---|---|
Molekularformel |
C9H11NO6S |
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
(4-acetamido-2-methoxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C9H11NO6S/c1-6(11)10-7-3-4-8(9(5-7)15-2)16-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
VVTXERUVJZNCPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


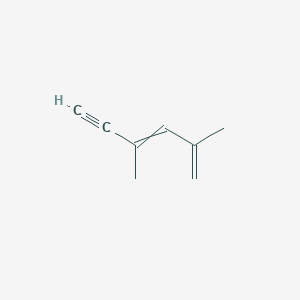
![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
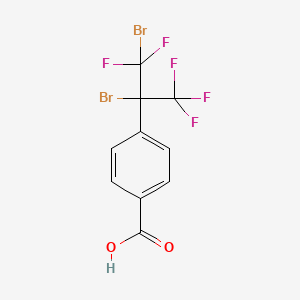
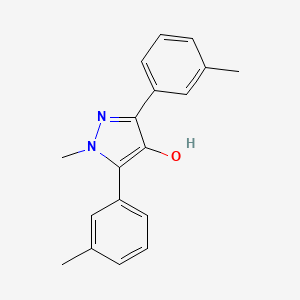
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)
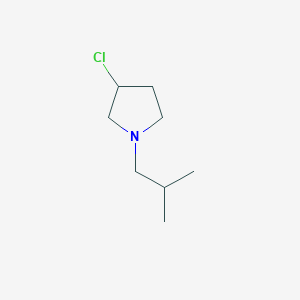
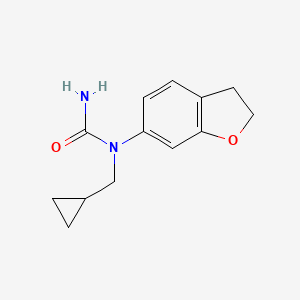
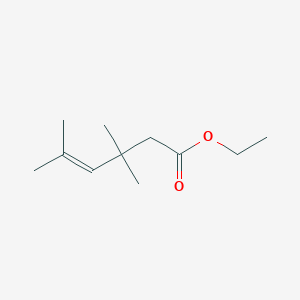
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
